molecular formula C22H28N2O3 B4612939 4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide

4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No.: B4612939
M. Wt: 368.5 g/mol
InChI Key: UENWRAJIUYFXKZ-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzene ring and a pentanoylamino group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide typically involves the following steps:

    Formation of the butoxybenzene intermediate: This can be achieved by reacting butanol with benzene in the presence of a catalyst.

    Introduction of the pentanoylamino group: This step involves the reaction of the butoxybenzene intermediate with pentanoyl chloride in the presence of a base to form the pentanoylamino derivative.

    Formation of the final product: The final step involves the reaction of the pentanoylamino derivative with benzoyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
  • 4-butoxy-N-[3-(hexanoylamino)phenyl]benzamide
  • 4-butoxy-N-[3-(butanoylamino)phenyl]benzamide

Uniqueness

4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-5-10-21(25)23-18-8-7-9-19(16-18)24-22(26)17-11-13-20(14-12-17)27-15-6-4-2/h7-9,11-14,16H,3-6,10,15H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENWRAJIUYFXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.